An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dimethyl-4-hydroxy-3(2H)-furanone, also widely known by its trivial name Furaneol, is a naturally occurring organic compound that contributes to the characteristic sweet, caramel-like aroma of a wide variety of fruits, most notably strawberries and pineapples. Beyond its significant role in the food and fragrance industries, Furaneol and its derivatives have garnered increasing attention from the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, detailed experimental methodologies for their determination, and an exploration of its known biological activities and associated signaling pathways, making it a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in the pharmaceutical field where properties like solubility and pKa can significantly influence bioavailability and efficacy.
Table 1: Key Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone
| Property | Value | Reference(s) |
| Chemical Structure | [1][2] | |
| Molecular Formula | C₆H₈O₃ | [1][3] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Melting Point | 77-79 °C | [2][4] |
| Boiling Point | 216 °C | [2] |
| Solubility | Water: 0.315 g/mL at 25 °COil: SolubleEthanol: Soluble | [1][4] |
| pKa | 8.56 at 20 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.95 at 20 °C | [2] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Odor | Sweet, fruity, caramel-like | [4][5] |
| CAS Number | 3658-77-3 | [3][6] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data are the cornerstone of scientific research. This section outlines the general methodologies employed to determine the key physicochemical properties of organic compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Methodology: Capillary Tube Method
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Sample Preparation: A small amount of the finely powdered, dry sample of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][7]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[1][2]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[1][2]
Solubility Determination
Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid 2,5-dimethyl-4-hydroxy-3(2H)-furanone is added to a known volume of the solvent (e.g., water, ethanol, or oil) in a sealed flask.[4][8]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values, which affects its absorption and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is dissolved in a suitable solvent, often a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[7][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups in Furaneol.[11]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[1][12]
Biological Activities and Signaling Pathways
While renowned for its sensory properties, 2,5-dimethyl-4-hydroxy-3(2H)-furanone and other furanone derivatives have demonstrated a range of biological activities that are of interest to drug development professionals.
Antimicrobial and Anti-biofilm Activity
2,5-dimethyl-4-hydroxy-3(2H)-furanone has been shown to exhibit broad-spectrum antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains.[4][13] It has also been found to be effective against the biofilm formation of Candida species, which is a significant factor in medical device-related infections.[8][14]
Mechanism of Action: Studies have indicated that the antimicrobial effect of DMHF is energy-dependent.[4] A key finding is its ability to induce cell cycle arrest at the S and G2/M phases in yeast, suggesting an interference with DNA synthesis and cell division.[4][15]
Anticancer Potential
The furanone scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[1][2] While research on 2,5-dimethyl-4-hydroxy-3(2H)-furanone itself is still emerging, related furanone derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][4]
Potential Mechanisms of Action:
-
DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact with DNA, potentially leading to cell cycle arrest at the S-phase.[2][4]
-
Enzyme Inhibition: Theoretical studies suggest that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation.[1][7]
-
Induction of DNA Damage: 2,5-dimethyl-4-hydroxy-3(2H)-furanone has been reported to induce DNA damage, particularly in the presence of copper ions, which could contribute to its cytotoxic effects.[9]
Anti-inflammatory Activity
Furanone-containing compounds have been investigated for their anti-inflammatory properties.[2] While specific studies on the anti-inflammatory signaling pathways modulated by 2,5-dimethyl-4-hydroxy-3(2H)-furanone are limited, the general mechanisms for related compounds often involve the inhibition of key inflammatory pathways such as NF-κB and MAPK.
Conclusion
2,5-dimethyl-4-hydroxy-3(2H)-furanone is a molecule of significant interest, bridging the gap between flavor chemistry and medicinal research. Its well-characterized physicochemical properties provide a solid foundation for its further investigation as a potential therapeutic agent. The emerging evidence of its antimicrobial and anticancer activities, coupled with the known pharmacological potential of the broader furanone class, underscores the need for continued research into its mechanisms of action and potential applications in drug development. This guide serves as a comprehensive resource to facilitate such endeavors.
References
- 1. ccij-online.org [ccij-online.org]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccij-online.org [ccij-online.org]
- 6. researchgate.net [researchgate.net]
- 7. ccij-online.org [ccij-online.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2,5-dimethyl-4-hydroxy-3(2H)-furanone beta-D-glucopyranoside | C12H18O8 | CID 11471809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as an Anti-biofilm Agent Against Non-Candida albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
